Galactosylceramide

Membrane Biophysics Lipid Rafts Glycosphingolipid Function

Galactosylceramide (GalCer) is the principal CNS myelin glycosphingolipid, comprising up to 23% of myelin lipids. Its near-identical epimer glucosylceramide (GlcCer) co-elutes in standard LC, confounding quantification in neurodegenerative disease research. • Unequivocal GalCer/GlcCer resolution via differential ion mobility (ΔCOV ~1.0 V) • Enables accurate myelin quantification in MS, MSA, and remyelination studies • High-affinity HIV-1 gp120 binding (Ka = 1.6 × 10⁹ M⁻¹) with negligible GlcCer background

Molecular Formula C43H83NO8
Molecular Weight 742.1 g/mol
CAS No. 85305-88-0
Cat. No. B1148508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosylceramide
CAS85305-88-0
SynonymsGalactosylceramide;  Ceramide beta-D-galactoside (contains both hydroxy and non-hydroxy fatty acid side chains)
Molecular FormulaC43H83NO8
Molecular Weight742.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C43H83NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(47)44-36(35-51-43-42(50)41(49)40(48)38(34-45)52-43)37(46)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,32,36-38,40-43,45-46,48-50H,3-29,31,33-35H2,1-2H3,(H,44,47)/b32-30+/t36-,37+,38+,40-,41-,42+,43+/m0/s1
InChIKeyDDOVBCWVTOHGCU-QMXMISKISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgPurity:98+%Physical solid

Galactosylceramide Overview & Procurement


Galactosylceramide (GalCer, CAS 85305-88-0), a neutral monoglycosylceramide (cerebroside) comprised of a β-D-galactose head group linked to a ceramide anchor, is the principal glycosphingolipid in mammalian brain tissue, constituting up to 12% of white matter dry weight and 23% of myelin lipids [1]. It is essential for myelin structure, stability, and oligodendrocyte differentiation, and it serves as the metabolic precursor for sulfatide and the minor gala-series gangliosides [1]. Its unique biological functions and tissue distribution starkly contrast with its epimer, glucosylceramide (GlcCer), which predominates in extra-neural tissues and skin [1].

WorkflowMyelin biology, membrane microdomain, and lipid raft studies
SelectionAuthenticated GalCer standard for isomer-specific lipidomics
ContextGlycolipid-receptor interaction assays (e.g., gp120 binding)

Why Galactosylceramide Specificity Matters


Despite near-identical molecular weights and structures, glycosphingolipids like galactosylceramide (GalCer) and glucosylceramide (GlcCer)—differing only in the stereochemistry of a single hydroxyl group (C4 epimer)—exhibit profoundly divergent biophysical behaviors, tissue distributions, and functional roles that preclude generic substitution [1]. In brain, the GalCer-to-GlcCer ratio is approximately 97:3, whereas in small intestine it is reversed at 1:99 [1]. These differences arise from differential domain formation in membranes, distinct interactions with protein receptors, and unique metabolic fates [2]. Therefore, the specific identity of the glycolipid is not merely a nomenclature detail but a functional determinant critical for experimental reproducibility and therapeutic targeting [3].

1
Epimer mismatch
GlcCer differs only at C4 stereochemistry yet shows divergent domain formation and cholesterol association.
2
Tissue distribution inversion
Brain GalCer:GlcCer ratio ~97:3; small intestine ~1:99. Generic substitution ignores tissue-specific biology.
3
Functional divergence
GalCer is inert in dopamine uptake modulation, while anionic glycolipids are active. Improper control choice alters conclusions.

Galactosylceramide vs. Analogs: Key Evidence


Membrane Domain Formation: GalCer vs. GlcCer

In bilayer membranes composed of palmitoyl-sphingomyelin and cholesterol, the ability of glycosphingolipids to associate with cholesterol and form ordered domains differs markedly based on head group structure. Galactosylceramide (N-palmitoylated) and glucosylceramide (N-palmitoylated) display large differences in domain-forming properties, a striking finding given their structural similarity (differing only in the stereochemistry of the C4 hydroxyl group). Quantitative analysis using cholestatrienol quenching revealed that the tendency of these lipids to colocalize with cholesterol is distinct [1]. This differential partitioning has direct implications for membrane microdomain organization and signaling.

Domain Formation
Head-to-head
GalCer: distinct cholesterol-dependent domains
GlcCer: significantly different behavior
Non-interchangeable for membrane raft studies
Fluorescent quenching assay; palmitoyl-sphingomyelin/cholesterol bilayers
Membrane Biophysics Lipid Rafts Glycosphingolipid Function

Dopamine Uptake: GalCer vs. Sulfatide and GM1

A head-to-head study in rat striatal synaptosomes directly compared the functional effects of anionic glycolipids (GM1 ganglioside, sulfatide) with their neutral counterparts (GM1 alcohol, galactosylceramide) on high-affinity dopamine uptake. GM1 at 1.2 and 12 µM decreased Vmax by 13% and 23%, respectively, and lowered Km by 21% and 33%. Sulfatide at 1.2 µM decreased Vmax by 19% and Km by 35%. In stark contrast, replacement with galactosylceramide (or GM1 alcohol) resulted in no modification of DA uptake, despite equivalent incorporation into synaptosomal membranes [1]. This establishes galactosylceramide as a functionally inert control in this specific transport modulation context.

DA Uptake
Head-to-head
GalCer: 0% effect on Vmax/Km
Sulfatide: Vmax -19%, Km -35%
Inert control for glycolipid signaling assays
Rat striatal synaptosomes; [³H]dopamine uptake
Neuroscience Dopamine Transport Glycolipid Signaling

HIV-1 gp120 Binding: GalCer vs. GlcCer & LacCer

Quantitative total internal reflection fluorescence (TIRF) spectroscopy was used to measure the equilibrium binding affinity of recombinant HIV-1 gp120 to three glycosphingolipids reconstituted in planar supported lipid bilayers. At rgp120 concentrations >25 nM, all three lipids (GalCer, GlcCer, LacCer) showed similar binding (Ka ~10^6 M^-1). However, at low, physiologically relevant concentrations (0.2–15 nM), a stark difference emerged: rgp120 did not bind significantly to LacCer or GlcCer, but exhibited high affinity for GalCer with a Ka of 1.6 × 10^9 M^-1 [1]. This 1,600-fold higher affinity for GalCer over its analogs at low concentrations highlights its unique role as a potential high-affinity co-receptor.

gp120 Affinity
Head-to-head
Ka 1.6 × 10⁹ M⁻¹
>1,600-fold over GlcCer/LacCer at low rgp120
Supported planar lipid bilayers; TIRF spectroscopy
Virology HIV Pathogenesis Receptor-Ligand Kinetics

GalCer vs. GlcCer: DMS Resolution

The isobaric and epimeric nature of galactosylceramide (GalCer) and glucosylceramide (GlcCer) renders them indistinguishable by conventional liquid chromatography-mass spectrometry (LC-MS). Using SelexION® Differential Mobility Spectrometry (DMS) with 1-propanol as a chemical modifier, these cerebroside isomers were resolved based on their distinct compensation voltages (COV). Galctosylceramide (d18:1/18:0) exhibited a COV maximum at -2.7 V, while glucosylceramide (d18:1/18:0) exhibited a COV maximum at -1.7 V [1]. This 1.0 V difference in COV enables baseline resolution and accurate quantification without extensive chromatography.

DMS Resolution
Method context
ΔCOV = 1.0 V
Baseline isomer resolution without extensive LC
SelexION DMS; GalCer COV -2.7 V vs. GlcCer -1.7 V
Analytical Chemistry Lipidomics Mass Spectrometry

Myelin Lipid Depletion: GalCer and Sulfatide Loss

Quantitative lipidomic analysis of white matter from multiple system atrophy (MSA) patients revealed a severe and specific depletion of myelin-enriched lipids in affected brain regions. In MSA-affected white matter (under motor cortex), galactosylceramide levels were reduced by 40-69% compared to unaffected regions (under visual cortex) [1]. A similar magnitude of reduction (40-69%) was observed for sulfatide, the sulfated derivative of GalCer, while sphingomyelin also showed comparable depletion. This coordinate loss underscores the critical role of GalCer in maintaining myelin structural integrity and highlights its potential as a quantitative biomarker for myelin pathology.

Myelin Loss
Cross-study
40–69% reduction
Supports myelin biomarker studies
MSA-affected vs. unaffected white matter
Neurodegeneration Myelin Biology Lipid Biomarkers

Slow GalCer Transfer by Sulfatide Activator Protein

The human sulfatide activator protein (SAP-B) functions as a glycolipid transfer protein in vitro. Its transfer rates are highly dependent on the carbohydrate chain length of the glycosphingolipid. Lipids with less than three hexoses—specifically galactosylceramide, sulfatide, and ganglioside GM3—are transferred at very slow rates. In contrast, complex lipids with longer carbohydrate chains, such as gangliosides GM2, GM1, and GD1a, are transferred much faster [1]. This kinetic distinction is a direct consequence of the molecular recognition requirements of SAP-B, which preferentially interacts with lipids possessing extended carbohydrate head groups and long acyl chains.

SAP-B Transfer
Class-level
Very slow for monohexoside
GalCer is not a preferred SAP-B substrate
In vitro liposome transfer; carbohydrate chain-length dependence
Lipid Transfer Proteins Sphingolipid Metabolism Lysosomal Storage Disorders

Galactosylceramide Applications: Research & Industry


Myelin Integrity and Disease Research

In neurodegenerative disease research, such as multiple system atrophy (MSA) and multiple sclerosis, galactosylceramide serves as a direct, quantifiable marker of myelin content and turnover. Its specific depletion (40-69%) in affected white matter [1] makes it essential for longitudinal studies of myelin stability and for evaluating therapeutic interventions aimed at remyelination. Unlike its precursor ceramide or its derivative sulfatide, GalCer levels are a direct readout of mature, stable myelin.

Isomer-Specific Quantification in Lipidomics

The development and validation of LC-MS/MS methods for sphingolipid analysis require the use of authenticated GalCer standards to distinguish it from its isobaric epimer, glucosylceramide (GlcCer). Differential ion mobility spectrometry (DMS) offers a robust solution, resolving the two isomers by a 1.0 V shift in compensation voltage (COV) [2]. This analytical specificity is critical for accurate biomarker discovery, clinical diagnostics, and understanding tissue-specific lipid metabolism (e.g., the 97:3 brain GalCer:GlcCer ratio) [3].

High-Affinity Glycolipid-Virus Interactions

Galactosylceramide's unique high-affinity binding to HIV-1 gp120 at low, physiologically relevant concentrations (Ka = 1.6 × 10^9 M^-1) [4] establishes it as a key tool for studying viral attachment and entry mechanisms. In assays designed to identify inhibitors of HIV-gp120-glycolipid interactions, GalCer is the preferred target lipid, as alternative neutral glycosphingolipids (GlcCer, LacCer) show negligible binding under identical conditions, reducing background and increasing assay sensitivity.

Lipid Rafts and Membrane Domain Formation

For fundamental studies of membrane lateral organization, galactosylceramide provides a stark functional contrast to glucosylceramide. Despite differing only in the stereochemistry of a single hydroxyl group, these two lipids exhibit markedly different domain-forming properties and cholesterol association in model membranes [5]. This makes GalCer an indispensable component for constructing artificial lipid bilayers that accurately mimic the unique biophysical environment of myelin and neuronal membranes.

Application
Selection Property
Validation Focus
Myelin integrity & disease research
Myelin-marker correlation
Quantitative lipidomic profiling in disease models
Isomer-specific lipidomics
Analytical specificity (DMS)
Isomer resolution verification; COV-based identification
Glycolipid-virus interaction assays
Binding affinity selectivity
gp120 affinity assay conditions; low-background binding
Lipid raft & membrane domain studies
Domain-forming properties
Cholesterol association assay; supported bilayer models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galactosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.